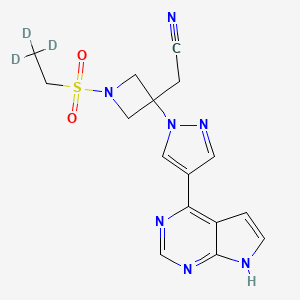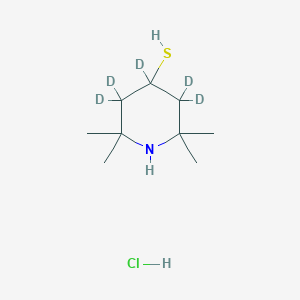
2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) is a deuterated derivative of 2,2,6,6-Tetramethyl-4-piperidinethiol, which is a compound used in various chemical and biological research applications. The deuterium labeling (d5) makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, as it helps in reducing background signals and improving the clarity of the spectra.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) typically involves the deuteration of 2,2,6,6-Tetramethyl-4-piperidinethiol. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterated reagents and ensure high purity and yield. The process is carefully controlled to maintain the integrity of the deuterium labeling and to produce the hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a standard in NMR spectroscopy.
Biology: In studies involving enzyme mechanisms and protein interactions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) involves its interaction with various molecular targets, depending on the specific application. In NMR spectroscopy, the deuterium atoms reduce background signals, enhancing the clarity of the spectra. In chemical reactions, the thiol group can act as a nucleophile, participating in various substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinethiol: The non-deuterated version of the compound.
2,2,6,6-Tetramethyl-4-piperidone hydrochloride: A related compound with a ketone group instead of a thiol group.
Triacetonamine hydrochloride: Another related compound with similar structural features.
Uniqueness
The uniqueness of 2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) lies in its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other applications where reduced background signals are essential. The presence of the thiol group also allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
Properties
Molecular Formula |
C9H20ClNS |
|---|---|
Molecular Weight |
214.81 g/mol |
IUPAC Name |
3,3,4,5,5-pentadeuterio-2,2,6,6-tetramethylpiperidine-4-thiol;hydrochloride |
InChI |
InChI=1S/C9H19NS.ClH/c1-8(2)5-7(11)6-9(3,4)10-8;/h7,10-11H,5-6H2,1-4H3;1H/i5D2,6D2,7D; |
InChI Key |
HNUKZRGSZKBALO-GBNFYQMVSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(NC1(C)C)(C)C)([2H])[2H])([2H])S)[2H].Cl |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)S)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12429001.png)
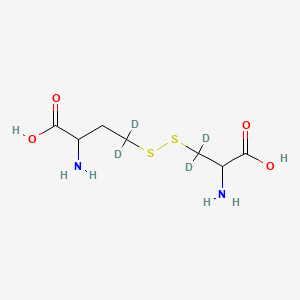
![1,11-Dihydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12429006.png)
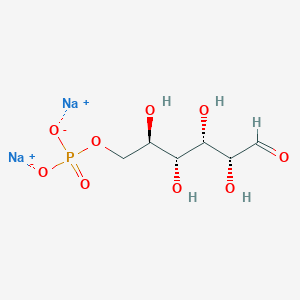
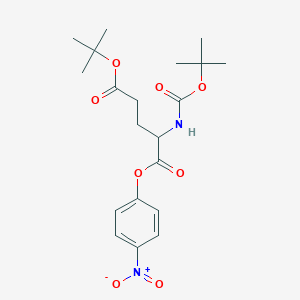
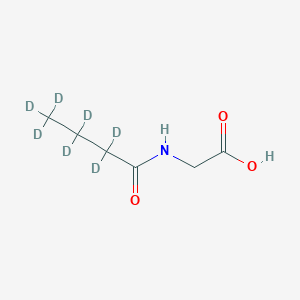
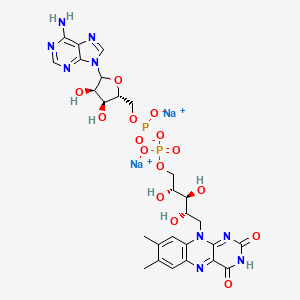

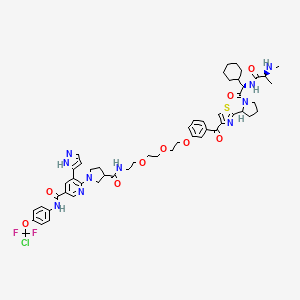
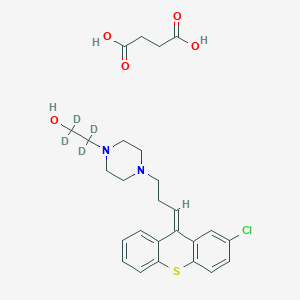
![(2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B12429058.png)
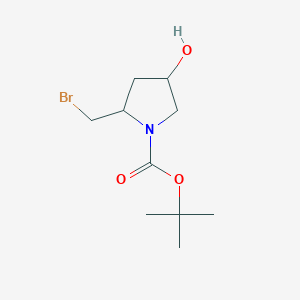
![tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B12429085.png)
